molecular formula C21H36Cl2O4 B14544728 Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate CAS No. 62377-87-1

Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate

Cat. No.: B14544728
CAS No.: 62377-87-1
M. Wt: 423.4 g/mol
InChI Key: YJYNPSGPRPZJRH-UHFFFAOYSA-N
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Description

Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate is a chemical compound known for its unique structure and properties It is a diester derivative of octenedioic acid, featuring two butyl groups, two chlorine atoms, and a methyl group attached to the octenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate typically involves the esterification of the corresponding octenedioic acid derivative. The process begins with the preparation of 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioic acid, which is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioic acid.

    Reduction: Formation of diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The chlorine atoms and butyl groups contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.

    Diethyl phthalate: A diester of phthalic acid, used as a plasticizer.

    Diethyl fumarate: A diester of fumaric acid, used in polymer chemistry.

Uniqueness

Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups, chlorine atoms, and a methyl group differentiates it from other diesters and contributes to its specific reactivity and applications.

Properties

CAS No.

62377-87-1

Molecular Formula

C21H36Cl2O4

Molecular Weight

423.4 g/mol

IUPAC Name

diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate

InChI

InChI=1S/C21H36Cl2O4/c1-6-10-13-20(22,18(24)26-8-3)15-12-17(5)16-21(23,14-11-7-2)19(25)27-9-4/h12H,6-11,13-16H2,1-5H3

InChI Key

YJYNPSGPRPZJRH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C(C)CC(CCCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl

Origin of Product

United States

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